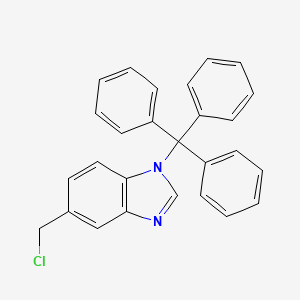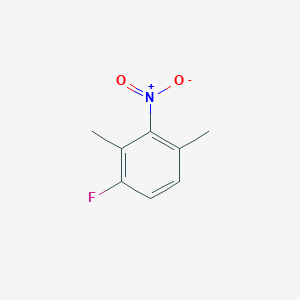
1,3-Dimethyl-4-fluoro-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-4-fluoro-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with two methyl groups (-CH3) and a fluorine atom (-F). This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-4-fluoro-2-nitrobenzene can be synthesized through several methods, including:
Nitration of 1,3-Dimethyl-4-fluorobenzene:
Electrophilic Aromatic Substitution: The fluorine and methyl groups on the benzene ring direct the incoming nitro group to the ortho and para positions relative to the existing substituents.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. Continuous flow reactors and advanced separation techniques are employed to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-4-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., hydroxide ions, amines) under appropriate conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Hydroxide ions, amines.
Major Products
Reduction: 1,3-Dimethyl-4-fluoro-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Dimethyl-4-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity . The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-nitrobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluoro-2-nitrotoluene: Similar structure but with different positioning of the methyl and nitro groups.
1,3-Dimethyl-4-nitrobenzene: Lacks the fluorine atom, affecting its chemical behavior.
Uniqueness
1,3-Dimethyl-4-fluoro-2-nitrobenzene is unique due to the presence of both electron-donating (methyl groups) and electron-withdrawing (nitro and fluorine) substituents on the benzene ring. This combination influences its reactivity and makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
3013-35-2 |
|---|---|
Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.15 g/mol |
IUPAC Name |
1-fluoro-2,4-dimethyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8FNO2/c1-5-3-4-7(9)6(2)8(5)10(11)12/h3-4H,1-2H3 |
InChI Key |
KIWXEYRSWQFCKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


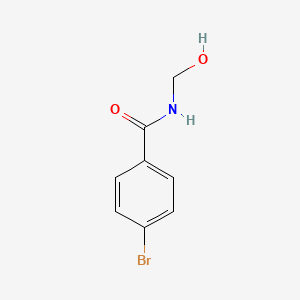
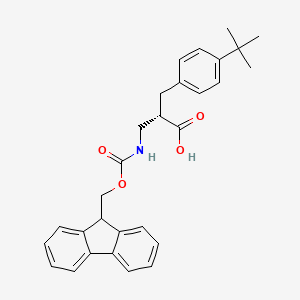

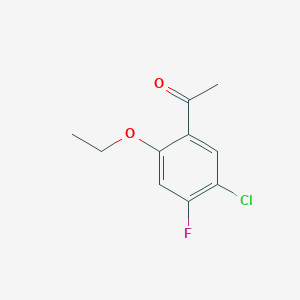
![[2-(3-Chloro-1-ethoxypropoxy)ethyl]benzene](/img/structure/B13987120.png)
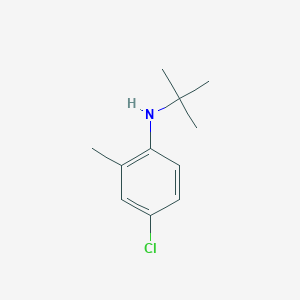

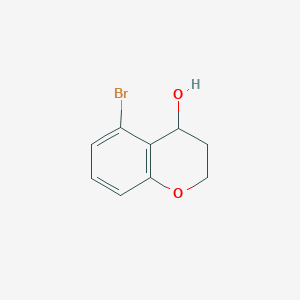
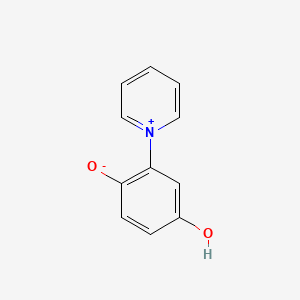
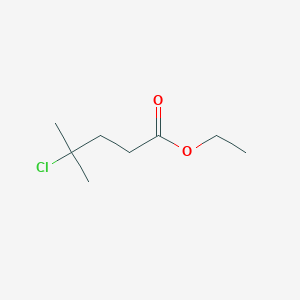
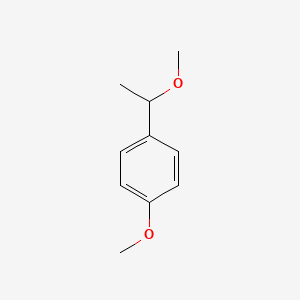

![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
